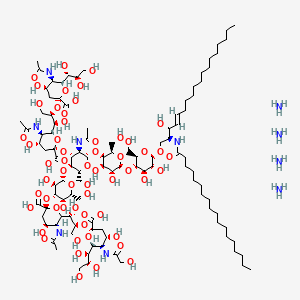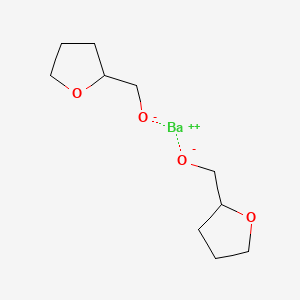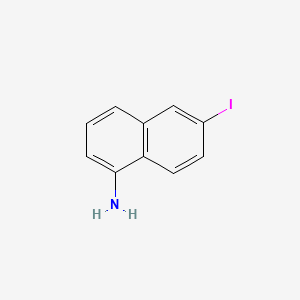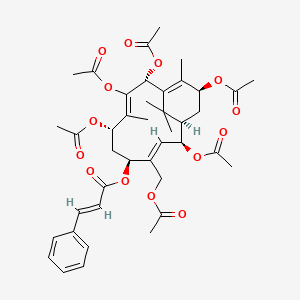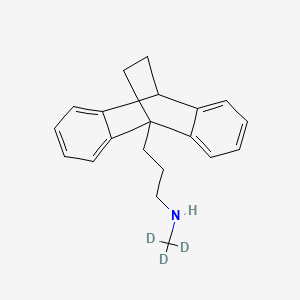
Clorhidrato de pentilona
Descripción general
Descripción
Pentylone hydrochloride, also known as β-keto-methylbenzodioxolylpentanamine, is a synthetic cathinone developed in the 1960s. It is a stimulant that belongs to the class of substituted phenethylamines. Pentylone hydrochloride has been identified in various samples of powders sold as “NRG-1” and “NRG-3,” often in combination with other cathinone derivatives .
Aplicaciones Científicas De Investigación
Pentylone hydrochloride has several scientific research applications:
Chemistry: It is used as a reference material in analytical chemistry for the development of detection methods.
Biology: Studies on its effects on neurotransmitter systems help in understanding the pharmacology of synthetic cathinones.
Medicine: Research on its potential therapeutic effects and toxicity is ongoing.
Industry: It is used in the development of new psychoactive substances and their analogs.
Mecanismo De Acción
Target of Action
Pentylone primarily targets the serotonin, norepinephrine, and dopamine neurotransmitter transporters . These transporters play a crucial role in regulating the concentration of neurotransmitters in the synaptic cleft, thereby modulating neuronal signaling.
Mode of Action
Pentylone acts as a serotonin-norepinephrine-dopamine reuptake inhibitor and a serotonin releasing agent . By inhibiting the reuptake of these neurotransmitters, Pentylone increases their concentration in the synaptic cleft, enhancing neurotransmission. As a serotonin releasing agent, it stimulates the release of additional serotonin into the synaptic cleft .
Biochemical Pathways
The enhanced neurotransmission resulting from Pentylone’s action affects several biochemical pathways. The increased concentration of serotonin, norepinephrine, and dopamine can influence mood, cognition, reward, learning, and memory. The specific pathways and downstream effects are complex and depend on various factors, including the specific neural circuits involved .
Pharmacokinetics
Like other synthetic cathinones, it is likely to be rapidly absorbed and distributed in the body following administration .
Result of Action
The increased neurotransmission resulting from Pentylone’s action can lead to a range of effects. These may include feelings of euphoria, increased sociability, and heightened sensory perception. It can also lead to adverse effects such as paranoia, agitation, and insomnia .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Pentylone. For example, factors such as the route of administration, the presence of other substances, and individual differences in metabolism can affect the drug’s effects .
Análisis Bioquímico
Biochemical Properties
Pentylone hydrochloride acts primarily as a serotonin-norepinephrine-dopamine reuptake inhibitor and a serotonin releasing agent . This means that it increases the levels of these neurotransmitters in the synaptic cleft by inhibiting their reuptake into presynaptic neurons and promoting their release. The compound interacts with monoamine transporters, including the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT). These interactions lead to increased neurotransmitter levels, resulting in enhanced mood, alertness, and energy .
Cellular Effects
Pentylone hydrochloride influences various cellular processes by modulating neurotransmitter levels. It affects cell signaling pathways, particularly those involving serotonin, norepinephrine, and dopamine. The increased levels of these neurotransmitters can alter gene expression and cellular metabolism, leading to changes in cell function. For example, elevated serotonin levels can impact mood regulation, while increased dopamine levels can enhance reward and motivation pathways .
Molecular Mechanism
At the molecular level, Pentylone hydrochloride exerts its effects by binding to monoamine transporters and inhibiting their function. This inhibition prevents the reuptake of serotonin, norepinephrine, and dopamine, leading to their accumulation in the synaptic cleft. Additionally, Pentylone hydrochloride acts as a releasing agent, promoting the release of these neurotransmitters from presynaptic neurons. These combined actions result in increased neurotransmitter levels and enhanced synaptic transmission .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Pentylone hydrochloride can vary over time. The compound is relatively stable, but its effects can diminish with prolonged exposure due to receptor desensitization and neurotransmitter depletion. Long-term studies have shown that high doses of Pentylone hydrochloride can lead to neurotoxicity, characterized by damage to serotonergic and dopaminergic neurons . These effects are more pronounced with repeated administration, highlighting the importance of monitoring dosage and exposure duration in experimental settings .
Dosage Effects in Animal Models
In animal models, the effects of Pentylone hydrochloride are dose-dependent. Low to moderate doses can induce locomotor stimulation, increased alertness, and enhanced mood. Higher doses can lead to adverse effects such as hyperthermia, agitation, and neurotoxicity . Studies have shown that doses above 10 mg/kg can cause significant neurotoxic effects, including neuronal damage and behavioral abnormalities . These findings underscore the importance of careful dosage control in preclinical studies.
Metabolic Pathways
Pentylone hydrochloride is metabolized primarily in the liver through oxidative and reductive pathways. The compound undergoes demethylation and hydroxylation, resulting in the formation of various metabolites. These metabolites can be further conjugated with glucuronic acid or sulfate before being excreted in the urine . The metabolic pathways of Pentylone hydrochloride involve enzymes such as cytochrome P450, which play a crucial role in its biotransformation .
Transport and Distribution
Within cells and tissues, Pentylone hydrochloride is transported and distributed through passive diffusion and active transport mechanisms. The compound can cross the blood-brain barrier, allowing it to exert its psychoactive effects on the central nervous system . It is also distributed to peripheral tissues, where it can interact with various receptors and transporters. The distribution of Pentylone hydrochloride is influenced by factors such as lipid solubility and protein binding .
Subcellular Localization
Pentylone hydrochloride is primarily localized in the cytoplasm and synaptic vesicles of neurons. Its activity is influenced by its ability to interact with monoamine transporters and promote neurotransmitter release. The compound’s localization within synaptic vesicles allows it to modulate synaptic transmission and enhance neurotransmitter levels . Additionally, post-translational modifications such as phosphorylation can affect the targeting and function of Pentylone hydrochloride within cells .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of pentylone hydrochloride typically involves the reaction of 3,4-methylenedioxyphenyl-2-propanone with methylamine and a reducing agent. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon. The product is then purified through recrystallization .
Industrial Production Methods
Industrial production of pentylone hydrochloride follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the purity and consistency of the final product. Advanced techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are employed for quality assurance .
Análisis De Reacciones Químicas
Types of Reactions
Pentylone hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones and carboxylic acids.
Reduction: Reduction reactions can convert it into secondary amines.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted amines, ketones, and carboxylic acids, depending on the specific reaction conditions and reagents used .
Comparación Con Compuestos Similares
Similar Compounds
Methylone: Another synthetic cathinone with similar stimulant effects.
Butylone: Shares a similar mechanism of action but differs in its potency and duration of effects.
Ethylone: Similar in structure but has distinct pharmacological properties.
Uniqueness
Pentylone hydrochloride is unique due to its specific binding affinity for serotonin, norepinephrine, and dopamine transporters, which contributes to its potent stimulant effects. Its structural differences from other synthetic cathinones also result in varying pharmacokinetic and pharmacodynamic profiles .
Propiedades
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-2-(methylamino)pentan-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3.ClH/c1-3-4-10(14-2)13(15)9-5-6-11-12(7-9)17-8-16-11;/h5-7,10,14H,3-4,8H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEFFVTZHXLDTJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)C1=CC2=C(C=C1)OCO2)NC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70858010 | |
| Record name | 1-(2H-1,3-Benzodioxol-5-yl)-2-(methylamino)pentan-1-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70858010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17763-01-8 | |
| Record name | Pentylone hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017763018 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(2H-1,3-Benzodioxol-5-yl)-2-(methylamino)pentan-1-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70858010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 17763-01-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PENTYLONE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G25D1I5MV5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


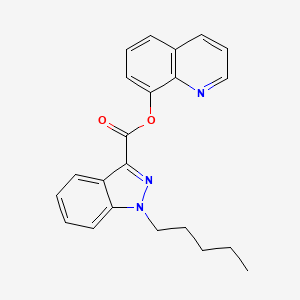
![4-(4-bromophenyl)-1-[(4-fluorophenyl)methyl]-4,5-dihydro-5-[3-(1H-imidazol-1-yl)propyl]-3-phenyl-pyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B593063.png)
